

melting point and boiling point of 2,4,6-trimethylphenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4,6-Trimethylphenylacetonitrile**

Cat. No.: **B043153**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characterization of **2,4,6-Trimethylphenylacetonitrile**: Melting and Boiling Point Determination

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting and boiling points of **2,4,6-trimethylphenylacetonitrile** (also known as Mesitylacetonitrile), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document delves into the theoretical principles and practical methodologies for the accurate determination of these fundamental physical properties.

Introduction: The Significance of Physical Constants

2,4,6-Trimethylphenylacetonitrile (CAS No: 34688-71-6) is an aromatic nitrile whose utility in organic synthesis necessitates a thorough understanding of its physical properties. The melting and boiling points are not merely data points; they are critical indicators of purity, identity, and stability. An accurate determination of these values is paramount for consistent reaction outcomes, process optimization, and quality control. A sharp melting point range, for instance, is a strong indicator of a pure crystalline compound, while a broad range often suggests the presence of impurities that can depress the melting point.^{[1][2]} Similarly, the boiling point

provides essential information about a compound's volatility and the intermolecular forces at play, guiding decisions on purification techniques like distillation and reaction conditions.[\[1\]](#)[\[3\]](#)

Physicochemical Properties of 2,4,6-Trimethylphenylacetonitrile

A summary of the key physicochemical data for **2,4,6-trimethylphenylacetonitrile** is presented below. It is crucial to note the conditions under which these values were determined, particularly the pressure for the boiling point.

Property	Value	Source
Chemical Name	2,4,6-Trimethylphenylacetonitrile	[4]
Synonym	Mesitylacetonitrile	[5]
CAS Number	34688-71-6	[5] [6]
Molecular Formula	C ₁₁ H ₁₃ N	[4]
Molecular Weight	159.23 g/mol	[4] [5]
Melting Point	76-80 °C (lit.)	[4] [5] [6]
Boiling Point	120 °C at 1 mmHg	[4] [6]
278.4 ± 9.0 °C at 760 mmHg (Predicted)	[4]	
Density	~1.0 g/cm ³ (Estimate)	[4]

The significant difference between the two reported boiling points is due to the pressure at which they were measured. Many organic compounds decompose at their atmospheric boiling point. Therefore, distillation and boiling point determination are often performed under reduced pressure (vacuum) to lower the temperature required for boiling. The value of 120 °C at 1 mmHg is an experimentally determined value, whereas the 278.4 °C value is a calculated estimate for atmospheric pressure (760 mmHg).

Experimental Protocol: Melting Point Determination

The determination of a melting point range is a fundamental technique for assessing the purity of a solid crystalline compound. A pure substance will typically melt over a narrow range of 0.5-1°C.^[1]

Causality Behind the Protocol:

The capillary method described is the standard for its accuracy and requirement for only a small amount of sample. The slow heating rate near the melting point is critical; rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to erroneously wide and high melting ranges.^[7] Packing the sample tightly ensures efficient heat transfer throughout the crystalline lattice.

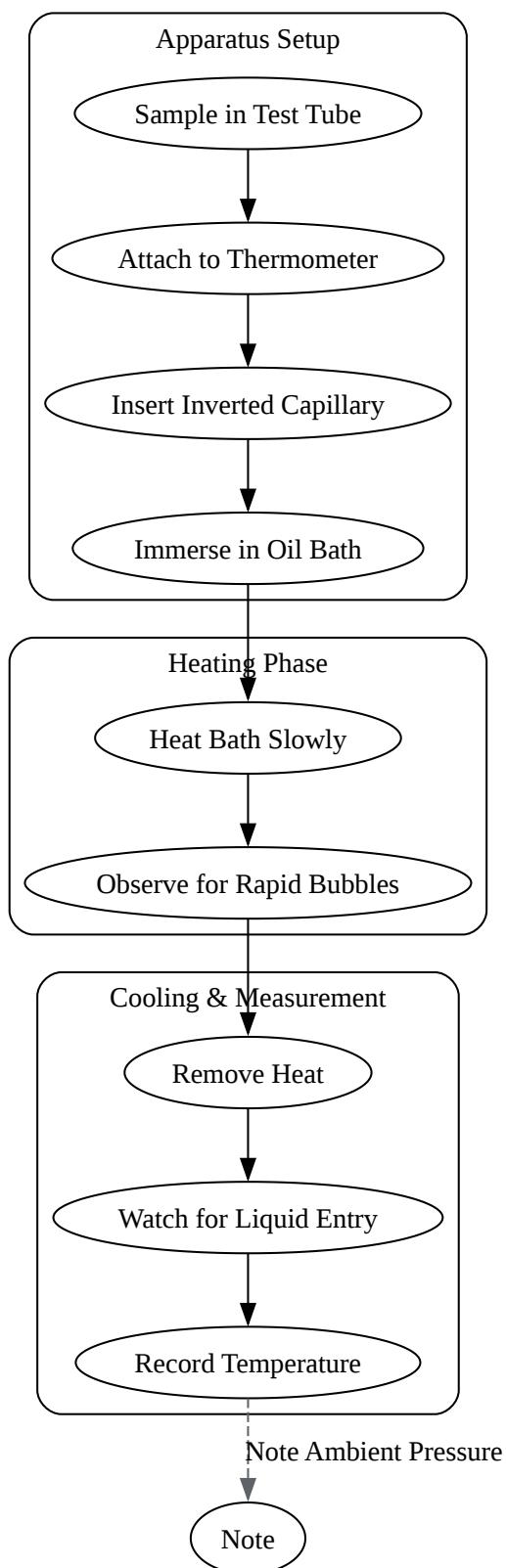
Step-by-Step Methodology:

- Sample Preparation: Finely powder a small amount of dry **2,4,6-trimethylphenylacetonitrile**.
- Capillary Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.^{[1][7]}
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).
- Rapid Initial Heating: Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (76°C).
- Accurate Determination: Decrease the heating rate to 1-2°C per minute. This slow rate ensures thermal equilibrium.
- Record the Range: Observe the sample through the magnifying lens. Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the last solid crystal melts completely. The melting point is reported as the T1-T2 range.
- Repeat: Perform at least two measurements to ensure consistency.

Workflow for Melting Point Determination``dot

Experimental Protocol: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The capillary inversion method is a common microscale technique for its determination.


Causality Behind the Protocol:

This method relies on trapping air in a small, inverted capillary. As the liquid is heated, the air expands and escapes. The liquid's vapor then fills the capillary. The boiling point is identified upon cooling, when the external pressure overcomes the vapor pressure inside the capillary, causing the liquid to be drawn up into it. This ensures that the measurement is taken at the precise point where vapor pressure equals the system's pressure.

Step-by-Step Methodology:

- Apparatus Setup: Place a few drops of **2,4,6-trimethylphenylacetonitrile** into a small test tube. Attach this tube to a thermometer.
- Capillary Insertion: Place a melting point capillary tube, sealed end up, into the liquid in the test tube.
- Heating: Immerse the assembly in an oil bath (a Thiele tube is ideal for uniform heating).
- Observation (Heating): Heat the bath slowly. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary.
- Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.
- Record the Temperature: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. Note the ambient atmospheric pressure.

Workflow for Boiling Point Determination``dot

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. alnoor.edu.iq [alnoor.edu.iq]
- 2. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. 2,4,6-Trimethylphenylacetonitrile | CAS: 34688-71-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 2,4,6-Trimethylphenylacetonitrile 97 34688-71-6 [sigmaaldrich.com]
- 6. 2,4,6-Trimethylphenylacetonitrile CAS#: 34688-71-6 [amp.chemicalbook.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [melting point and boiling point of 2,4,6-trimethylphenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b043153#melting-point-and-boiling-point-of-2-4-6-trimethylphenylacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com